Azetidin-3-yl(4-methylpiperazin-1-yl)methanone

CAS No.: 1442089-41-9

Cat. No.: VC3194338

Molecular Formula: C9H17N3O

Molecular Weight: 183.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1442089-41-9 |

|---|---|

| Molecular Formula | C9H17N3O |

| Molecular Weight | 183.25 g/mol |

| IUPAC Name | azetidin-3-yl-(4-methylpiperazin-1-yl)methanone |

| Standard InChI | InChI=1S/C9H17N3O/c1-11-2-4-12(5-3-11)9(13)8-6-10-7-8/h8,10H,2-7H2,1H3 |

| Standard InChI Key | LPMXSERMJAQLDW-UHFFFAOYSA-N |

| SMILES | CN1CCN(CC1)C(=O)C2CNC2 |

| Canonical SMILES | CN1CCN(CC1)C(=O)C2CNC2 |

Introduction

Chemical Properties and Structure

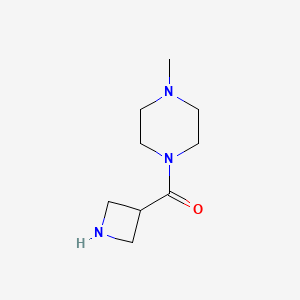

Azetidin-3-yl(4-methylpiperazin-1-yl)methanone features two important nitrogen-containing heterocyclic structures: an azetidine ring and a methylpiperazine ring, connected through a carbonyl (methanone) group. This structural arrangement creates a molecule with multiple nitrogen atoms that can participate in hydrogen bonding and other intermolecular interactions, making it potentially valuable for various chemical and biological applications.

Basic Chemical Information

The compound possesses distinct chemical properties that define its behavior in various environments and reactions. These fundamental characteristics are summarized in Table 1.

Table 1: Chemical Properties of Azetidin-3-yl(4-methylpiperazin-1-yl)methanone

| Property | Value |

|---|---|

| CAS Number | 1442089-41-9 |

| Molecular Formula | C₉H₁₇N₃O |

| Molecular Weight | 183.25 g/mol |

| IUPAC Name | azetidin-3-yl-(4-methylpiperazin-1-yl)methanone |

| Standard InChI | InChI=1S/C9H17N3O/c1-11-2-4-12(5-3-11)9(13)8-6-10-7-8/h8,10H,2-7H2,1H3 |

| Standard InChIKey | LPMXSERMJAQLDW-UHFFFAOYSA-N |

| SMILES Notation | CN1CCN(CC1)C(=O)C2CNC2 |

The compound's structure features an azetidine ring (a four-membered nitrogen-containing heterocycle) connected to a 4-methylpiperazine moiety via a carbonyl group. The azetidine ring contains a secondary amine (NH) group, while the piperazine ring includes a tertiary amine with a methyl substituent. This arrangement of functional groups contributes to the compound's chemical reactivity and potential biological interactions.

Physical Properties

While detailed experimental data on physical properties is limited in the available research, the compound's structural features suggest it would likely possess:

-

Moderate water solubility due to the presence of polar functional groups

-

Potential for hydrogen bond formation through its amine and carbonyl groups

-

Basic properties contributed by the nitrogen atoms in both heterocyclic rings

-

Moderate lipophilicity, allowing for potential membrane permeability

These properties would influence the compound's behavior in biological systems and its potential applications in pharmaceutical research.

Synthesis Methods

Several synthetic approaches can be employed to prepare Azetidin-3-yl(4-methylpiperazin-1-yl)methanone, with condensation reactions being a prominent method.

Condensation Reaction

One of the primary synthesis routes involves a condensation reaction between azetidine-3-carboxylic acid (or its derivatives) and 4-methylpiperazine. This reaction typically requires the presence of coupling agents to facilitate amide bond formation.

The condensation reaction generally follows this pathway:

-

Activation of the carboxylic acid group of azetidine-3-carboxylic acid

-

Nucleophilic attack by the nitrogen atom of 4-methylpiperazine

-

Formation of the amide bond with elimination of water or another leaving group

This method represents a direct approach to forming the critical amide linkage between the azetidine and piperazine components.

Azetidine Derivatives Synthesis

The synthesis of the azetidine component itself may involve specialized procedures. According to patent literature, azetidine derivatives can be prepared through various methods. One documented approach involves the reaction of N-t-butyl-O-trimethylsilylazetidine with hydrochloric acid to form intermediate compounds that can subsequently be functionalized .

The synthesis of azetidine derivatives often requires careful control of reaction conditions due to the strain associated with the four-membered ring structure. The strained nature of this ring makes it both chemically interesting and potentially challenging to work with in synthesis .

Applications in Chemical Research

Azetidin-3-yl(4-methylpiperazin-1-yl)methanone has potential applications in various areas of chemical and pharmaceutical research, primarily due to its unique structural features.

Building Block in Organic Synthesis

Beyond direct applications, Azetidin-3-yl(4-methylpiperazin-1-yl)methanone may serve as a valuable building block for constructing more complex molecules. The presence of:

-

A secondary amine in the azetidine ring

-

The carbonyl group

-

The tertiary amine in the piperazine ring

These functional groups provide multiple sites for potential further functionalization, making the compound useful in creating chemical libraries for screening purposes or in developing more complex target molecules.

Analytical Techniques for Identification and Characterization

Several analytical techniques can be employed to confirm the identity and assess the purity of Azetidin-3-yl(4-methylpiperazin-1-yl)methanone.

Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) spectroscopy would be particularly useful for structural confirmation of this compound. Expected key features in the proton NMR would include:

-

Signals corresponding to the methyl group attached to the piperazine ring

-

Complex patterns representing the methylene protons in both the azetidine and piperazine rings

-

A signal for the NH proton in the azetidine ring

-

Characteristic chemical shifts for protons adjacent to the carbonyl group

Other valuable spectroscopic techniques would include:

-

Infrared (IR) spectroscopy - to identify the characteristic C=O stretching of the amide group

-

Mass spectrometry - to confirm the molecular weight and fragmentation pattern

-

UV-visible spectroscopy - to assess any chromophoric properties

Chromatographic Analysis

For purity assessment and separation, various chromatographic techniques would be applicable:

-

High-Performance Liquid Chromatography (HPLC)

-

Thin-Layer Chromatography (TLC)

-

Gas Chromatography (GC), potentially with derivatization due to the compound's polarity

These methods would allow for both qualitative identification and quantitative purity determination.

Structure-Activity Relationship Studies

Understanding the relationship between the structural features of Azetidin-3-yl(4-methylpiperazin-1-yl)methanone and its potential biological activities is an important area for investigation.

Key Structural Features

Several structural elements of the compound may contribute to potential biological activities:

-

The azetidine ring - a strained, four-membered heterocycle that can influence binding to biological targets through its constrained geometry

-

The piperazine ring - a six-membered heterocycle with two nitrogen atoms, commonly found in biologically active compounds

-

The methyl substituent on the piperazine - affecting lipophilicity and potential binding interactions

-

The carbonyl linker - providing rigidity and hydrogen-bonding capabilities

Modifications to these structural elements could potentially be explored to develop derivatives with enhanced or selective biological activities.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume